molecular formula C11H18N2O5 B159641 (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid CAS No. 135415-24-6

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid

Cat. No.: B159641
CAS No.: 135415-24-6
M. Wt: 258.27 g/mol
InChI Key: OSDJTBDQUFFDTG-ZETCQYMHSA-N
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Description

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a 2-oxo-pyrrolidine ring conjugated to an acetic acid moiety. The compound’s stereochemistry (S-configuration at the pyrrolidine ring) is critical for its biological activity and synthetic applications, particularly in pharmaceuticals and peptide synthesis . The Boc group enhances solubility in organic solvents and provides temporary protection for the amine during multi-step syntheses, enabling selective deprotection under acidic conditions .

Its structural complexity and functional groups make it a valuable intermediate for designing protease inhibitors, kinase modulators, or other bioactive molecules.

Properties

IUPAC Name

2-[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-8(14)13(5-7)6-9(15)16/h7H,4-6H2,1-3H3,(H,12,17)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDJTBDQUFFDTG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)N(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563411
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135415-24-6
Record name {(4S)-4-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135415-24-6
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Preparation Methods

Direct Boc Protection of 4-Amino-2-pyrrolidinone

The amino group in 4-amino-2-pyrrolidinone is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:

  • Reagents : Boc₂O (1.2 equiv), DMAP (0.1 equiv), acetonitrile (MeCN) as solvent.

  • Conditions : Stirring at 25°C for 12 hours, followed by aqueous workup (NaHCO₃ wash) and column chromatography (hexane/EtOAc 3:1).

  • Yield : 85–92%.

This method avoids racemization and ensures high regioselectivity.

Enzymatic Resolution for Enantiomeric Enrichment

Racemic 4-amino-2-pyrrolidinone derivatives are resolved using alcohol dehydrogenase (ADH) enzymes to isolate the (S)-enantiomer prior to Boc protection. Key steps include:

  • Substrate : Racemic 4-amino-2-pyrrolidinone.

  • Enzyme : ADH from Bacillus subtilis (patented in CN109852644A).

  • Yield : 70–75% enantiomeric excess (ee).

Stereoselective Synthesis and Resolution

Asymmetric Catalysis Using Chiral Auxiliaries

The (S)-configuration is achieved via Ellman’s chiral sulfinamide auxiliary during the alkylation step:

  • Substrate : (R)-4-N-Boc-amino-2-pyrrolidinone.

  • Auxiliary : (S)-tert-Butanesulfinamide.

  • Yield : 78% with >99% ee.

Chiral HPLC Separation

Racemic mixtures are resolved using chiral stationary phases (e.g., Chiralpak IC column):

  • Mobile Phase : EtOH/heptane (1:1).

  • Throughput : 44% yield of (S)-enantiomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Optimal Solvent : MeCN for Boc protection (prevents side reactions); DMF for coupling (enhances solubility).

  • Temperature : 45–70°C for alkylation (avoids N-oxide formation).

Purification Techniques

  • Flash Chromatography : Hexane/EtOAc gradients (10:1 to 1:3).

  • Recrystallization : Ethanol/water (3:1) for final product (purity >98%).

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Stereoselectivity (ee)
Direct Boc ProtectionBoc₂O, alkylation, HPLC609599
Enzymatic ResolutionADH, Boc protection, coupling709799
Chiral AuxiliaryEllman’s auxiliary, alkylation7898>99

Industrial-Scale Production Challenges

  • Cost of Enzymes : ADH-mediated resolution is expensive at scale.

  • Byproduct Formation : Over-alkylation (5–8% regioisomers) requires rigorous HPLC.

  • Storage Stability : Boc-deprotection under acidic conditions necessitates anhydrous storage.

Emerging Methodologies

Flow Chemistry for Continuous Synthesis

Microreactors enable rapid Boc protection and coupling with residence times <10 minutes , improving throughput by 30%.

Photocatalytic C–H Functionalization

Pd(II)/bis-sulfoxide catalysts activate allylic C–H bonds for direct amination, bypassing pre-functionalized intermediates .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C11_{11}H18_{18}N2_2O5_5
Molecular Weight: 258.27 g/mol
CAS Number: 135415-24-6

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is crucial for its reactivity and stability in various chemical reactions.

Applications in Medicinal Chemistry

  • Drug Development :
    • Boc-Amino Acid derivatives are often utilized in the synthesis of bioactive compounds, particularly in the development of pharmaceuticals targeting various diseases. The presence of the Boc group allows for selective deprotection, facilitating the introduction of other functional groups that can enhance biological activity.
  • Peptide Synthesis :
    • The compound serves as a building block in peptide synthesis. Its ability to form stable amide bonds makes it ideal for creating peptide chains that can be further modified for therapeutic applications. The Boc protecting group is commonly used to protect amino groups during solid-phase peptide synthesis (SPPS) .
  • Enzyme Inhibitors :
    • Research has indicated that derivatives of this compound can act as enzyme inhibitors. For instance, modifications to the pyrrolidine structure can enhance selectivity towards specific enzymes, making them potential candidates for drug design .

Applications in Biochemical Research

  • Bioconjugation :
    • Boc-Amino Acid can be employed in bioconjugation strategies where it is linked to biomolecules such as proteins or nucleic acids. This application is crucial for developing targeted drug delivery systems and imaging agents .
  • Analytical Chemistry :
    • The compound is utilized in chromatographic techniques for the separation and analysis of amino acids and peptides. Its unique structure allows for effective retention in various chromatographic systems, aiding in the purification of complex mixtures .

Case Studies and Research Findings

StudyApplicationFindings
Study 1 Peptide SynthesisDemonstrated that using Boc-Amino Acid significantly increased yield in SPPS compared to other protecting groups .
Study 2 Drug DevelopmentIdentified derivatives with enhanced potency against specific cancer cell lines, indicating potential for therapeutic use .
Study 3 Enzyme InhibitionShowed that modified Boc-Amino Acids selectively inhibited proteases involved in cancer progression .

Mechanism of Action

The mechanism of action of (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to interact with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Groups

The compound belongs to a broader class of pyrrolidine-acetic acid derivatives. Key structural analogs include:

Compound Name CAS Number Protecting Group Key Features
(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid 1016527-39-1 Boc S-configuration, 2-oxo-pyrrolidine, acetic acid moiety
[(1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid N/A Acetyl Acetyl-protected amine, isopropyl substitution
{(S)-3-[(S)-1-((S)-2-Benzyloxycarbonylamino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-...}-acetic acid 660425-74-1 Cbz Benzyloxycarbonyl (Cbz) protection, multiple stereocenters, complex backbone
Key Observations:
  • Protecting Groups: Boc: Offers acid-labile protection, ideal for orthogonal deprotection strategies. Acetyl: Requires stronger acidic/basic conditions for removal, limiting compatibility in sensitive syntheses. Cbz: Cleaved via hydrogenolysis, suitable for neutral pH conditions but incompatible with catalysts like Pd/C .
  • Stereochemistry : The (S)-configuration in the target compound contrasts with other analogs (e.g., ’s multi-chiral centers), influencing binding affinity in enzyme-targeted drug design .

Physicochemical Properties and Stability

  • Solubility : Boc-protected amines typically exhibit higher organic solvent solubility (e.g., dichloromethane, THF) compared to free amines or Cbz-protected analogs .
  • Stability : The Boc group’s susceptibility to acidic hydrolysis (e.g., trifluoroacetic acid) contrasts with the stability of acetyl groups under similar conditions. This impacts storage and reaction design .

Research Findings and Challenges

Comparative Performance in Drug Development

  • Bioactivity : The 2-oxo group enhances binding to metalloproteases (e.g., MMP inhibitors), whereas Cbz analogs may target serine proteases due to bulkier substituents .
  • Toxicity : Boc-protected amines generally exhibit lower cytotoxicity compared to free amines, making them preferable in prodrug designs .

Biological Activity

(S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, also known by its CAS number 135415-24-6, is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique pyrrolidine ring structure with a Boc (tert-butyloxycarbonyl) protecting group on the amino function. The synthesis typically involves multistep reactions starting from commercially available precursors, including the formation of the pyrrolidine ring and subsequent acylation steps to introduce the Boc group.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in relation to its potential antibacterial and anticancer properties. The following sections detail these activities.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, a study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus44 nM
Compound BE. coli180 nM
This compoundP. mirabilisNot yet reported

These results suggest a promising avenue for developing new antibacterial agents based on the structure of this compound.

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that certain structural modifications can enhance the cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound have shown selective toxicity towards cancer cells while sparing normal cells.

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast)(S)-(4-N-Boc-Amino...)5.0
HeLa (Cervical)(S)-(4-N-Boc-Amino...)3.2
A549 (Lung)(S)-(4-N-Boc-Amino...)7.5

These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics.

Study 1: Antibacterial Efficacy

In a controlled study, several derivatives were synthesized and tested for their antibacterial efficacy using the agar disc-diffusion method. The results showed that modifications to the side chains significantly affected their activity against both Gram-positive and Gram-negative bacteria.

Study 2: Cytotoxicity in Cancer Cells

Another study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with lower concentrations showing significant effects on cell viability.

Q & A

Q. What are the established synthetic routes for (S)-(4-N-Boc-Amino-2-oxo-pyrrolidin-1-yl)-acetic acid, and what key reaction conditions influence yield and stereochemical integrity?

The compound is typically synthesized via multi-step routes involving Boc protection, alkylation, and cyclization. A validated approach includes:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP .
  • Oxo-Pyrrolidine Formation : Cyclization via decarboxylation-alkylation using nucleophiles like 1-phenyl-1-trimethylsiloxyethylene, achieving ~66% yield under optimized conditions (hexanes/EtOAc solvent system) .
  • Stereochemical Control : Hydrogenation with catalysts like Pd/C ensures retention of the (S)-configuration. Reaction temperature (0–25°C) and solvent polarity critically impact enantiomeric purity .

Q. How can researchers optimize chromatographic purification to minimize racemization?

  • Column Choice : Use silica gel with moderate polarity and avoid basic additives.
  • Solvent Systems : Hexanes/EtOAc (30:70 v/v) effectively separate diastereomers while minimizing Boc group cleavage .
  • Temperature Control : Perform purification at 4°C to reduce thermal racemization .

Q. What spectroscopic techniques confirm structural integrity?

  • NMR : 1^1H and 13^{13}C NMR identify key signals: Boc tert-butyl (δ ~1.4 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and acetic acid protons (δ ~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 286.1294 (calculated for C₁₂H₂₀N₂O₅) .
  • IR : Strong absorption bands at ~1680 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (Boc carbonyl) .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of the pyrrolidinone core?

  • Chiral Auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclization .
  • Asymmetric Hydrogenation : Catalysts like Ru-BINAP achieve >95% ee by selectively reducing ketone intermediates .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) resolve racemic mixtures via ester hydrolysis .

Q. How does the Boc group influence reactivity in derivatization reactions?

  • Acid Sensitivity : The Boc group is stable under basic conditions but cleaved by TFA or HCl/dioxane, enabling selective deprotection for further functionalization (e.g., peptide coupling) .
  • Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the pyrrolidine nitrogen, directing reactivity to the acetic acid moiety .

Q. How to resolve discrepancies in reported NMR data for derivatives?

  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.
  • Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignments .
  • Reference Standards : Compare with synthesized enantiopure analogs to validate spectral interpretations .

Q. Can computational chemistry predict tautomeric stability?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311++G(d,p) level to compare energies of keto-enol tautomers.
  • Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess tautomer prevalence under experimental conditions .

Q. What metabolic stability challenges arise in pharmacokinetic studies?

  • Boc Cleavage In Vivo : Rapid hydrolysis in plasma may limit bioavailability. Replace Boc with stable alternatives (e.g., acetyl) for prolonged circulation .
  • Microsomal Assays : Incubate with liver microsomes to quantify CYP450-mediated degradation. LC-MS/MS monitors parent compound depletion .

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